molecular formula C14H15ClN2O2S B068343 2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid CAS No. 178979-92-5

2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid

Cat. No. B068343
M. Wt: 310.8 g/mol
InChI Key: AQCZCMPLCFTXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective agonist for the GABAA receptor.

Mechanism Of Action

TAK-915 is a selective agonist for the GABAA receptor. It binds to the receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter, GABA. This results in the suppression of neuronal activity and the promotion of relaxation and sleep.

Biochemical And Physiological Effects

TAK-915 has been shown to have significant biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. The compound has also been shown to improve memory and cognitive function in preclinical studies. Additionally, TAK-915 has been found to promote sleep and reduce the time it takes to fall asleep.

Advantages And Limitations For Lab Experiments

One of the major advantages of TAK-915 is its selectivity for the GABAA receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, making it suitable for oral administration. One limitation of TAK-915 is its low solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of TAK-915. One area of research is the development of more potent and selective compounds that target the GABAA receptor. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the use of TAK-915 in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-methylimidazole with 3-chlorophenyl thioether. The resulting product is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product, 2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

TAK-915 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological disorders such as anxiety, depression, and insomnia. The compound has also shown promising results in preclinical studies for the treatment of Alzheimer's disease and schizophrenia.

properties

CAS RN

178979-92-5

Product Name

2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid

InChI

InChI=1S/C14H15ClN2O2S/c1-8(14(18)19)12-13(17(3)9(2)16-12)20-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,18,19)

InChI Key

AQCZCMPLCFTXMO-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1C)SC2=CC(=CC=C2)Cl)C(C)C(=O)O

Canonical SMILES

CC1=NC(=C(N1C)SC2=CC(=CC=C2)Cl)C(C)C(=O)O

synonyms

2-[5-(3-chlorophenyl)sulfanyl-1,2-dimethyl-imidazol-4-yl]propanoic aci d

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.